molecular formula C18H16ClN3O2S B2783634 ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate CAS No. 686736-63-0

ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate

Cat. No.: B2783634
CAS No.: 686736-63-0
M. Wt: 373.86
InChI Key: IQCPVENJFKCBLP-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad range of activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level.

Preparation Methods

The synthesis of ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate typically involves the reaction of 2-chlorophenyl isothiocyanate with ethyl 1H-indole-2-carboxylate in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Properties

IUPAC Name

ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-2-24-17(23)16-15(11-7-3-5-9-13(11)20-16)22-18(25)21-14-10-6-4-8-12(14)19/h3-10,20H,2H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCPVENJFKCBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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